(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 865815-07-2
VCID: VC2834563
InChI: InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
SMILES: CC(C1=CC=CC=C1C(F)(F)F)N.Cl
Molecular Formula: C9H11ClF3N
Molecular Weight: 225.64 g/mol

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride

CAS No.: 865815-07-2

Cat. No.: VC2834563

Molecular Formula: C9H11ClF3N

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride - 865815-07-2

Specification

CAS No. 865815-07-2
Molecular Formula C9H11ClF3N
Molecular Weight 225.64 g/mol
IUPAC Name (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
Standard InChI Key RSQQUJNUAPWZKX-FYZOBXCZSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1C(F)(F)F)N.Cl
SMILES CC(C1=CC=CC=C1C(F)(F)F)N.Cl
Canonical SMILES CC(C1=CC=CC=C1C(F)(F)F)N.Cl

Introduction

Chemical Structure and Properties

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a salt form of the corresponding free base. Its chemical structure features a chiral center with R-configuration, making it stereochemically distinct from its S-enantiomer. The compound exists as a solid at room temperature and belongs to the class of aromatic amines with fluorinated substituents.

Basic Identification Data

The compound is characterized by the following key identifiers and properties:

ParameterValue
CAS Number865815-07-2
Molecular FormulaC₉H₁₁ClF₃N
Molecular Weight225.64 g/mol
IUPAC Name(1R)-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
PubChem Compound ID53484852
Notation TypeRepresentation
Standard InChIInChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
Standard InChIKeyRSQQUJNUAPWZKX-FYZOBXCZSA-N
Isomeric SMILESCC@HN.Cl
Canonical SMILESCC(C1=CC=CC=C1C(F)(F)F)N.Cl

These representations enable computational analysis and structure-based searches in chemical databases.

Physical Properties and Stability

The physical properties of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride significantly influence its handling, storage, and applications in research settings.

Physical State and Appearance

The compound typically appears as a white to off-white crystalline powder. Its solid-state characteristics make it relatively stable under ambient conditions compared to many free amine compounds .

Solubility Profile

Understanding the solubility characteristics is critical for preparing solutions for experimental work:

Solvent TypeSolubility
WaterModerately soluble
Polar organic solvents (e.g., methanol, DMSO)Highly soluble
Non-polar organic solventsLimited solubility

This solubility profile influences the choice of solvents for stock solution preparation and experimental design .

Storage ConditionRecommended Usage Period
-80°CUp to 6 months
-20°CUp to 1 month
Room temperatureStore in a cool, dark place (<15°C)

To enhance solubility when preparing solutions, heating to 37°C followed by ultrasonic bath treatment is recommended .

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride, each with distinct advantages depending on scale, available reagents, and required purity.

Asymmetric Reduction Approach

One common synthetic pathway involves the asymmetric reduction of the corresponding ketone:

  • Starting with 2-(trifluoromethyl)acetophenone

  • Asymmetric reduction using chiral catalysts

  • Conversion of the resulting alcohol to an amine via suitable methodology

  • Formation of the hydrochloride salt using controlled acidification

This approach typically yields the product with high enantiomeric purity, making it suitable for applications requiring stringent stereochemical control .

Biocatalytic Methods

Enzymatic approaches offer environmentally friendly alternatives for the synthesis of this chiral compound:

Enzyme SystemAdvantagesTypical Yield
R-ω-transaminase (ATA117)High stereoselectivity, mild conditionsEnantiomeric excess >99%
Alcohol dehydrogenase (ADH)Promotes equilibrium shift, improves yieldEnhanced conversion rates

The bienzyme cascade system combining these enzymes has demonstrated particularly promising results for the efficient synthesis of chiral intermediates similar to the target compound .

Analytical Characterization

Rigorous analytical characterization is essential for confirming the identity, purity, and stereochemical integrity of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:

  • ¹H NMR spectrum shows characteristic signals for the aromatic protons, methyl group, and the proton at the chiral center

  • ¹⁹F NMR displays a distinctive signal for the trifluoromethyl group

  • ¹³C NMR confirms the carbon framework of the molecule

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) using chiral columns enables:

  • Determination of enantiomeric purity

  • Assessment of chemical purity

  • Quantification in complex matrices

Typical HPLC analysis employs C18 columns with gradient elution using acetonitrile and water containing 0.1% trifluoroacetic acid .

Applications in Research

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride finds application across multiple research domains due to its unique structural features.

Medicinal Chemistry Applications

The compound serves as a valuable building block in medicinal chemistry for several reasons:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability

  • The chiral center enables stereoselective interactions with biological targets

  • The aromatic ring provides a scaffold for further functionalization

These properties make it relevant in the development of potential pharmaceutical agents targeting various disease pathways .

Asymmetric Synthesis

In synthetic organic chemistry, the compound can function as:

  • A chiral auxiliary for stereoselective transformations

  • A resolving agent for racemic mixtures

  • A platform for developing new methodologies in asymmetric synthesis

Its well-defined stereochemistry makes it particularly valuable for reactions requiring stereochemical control .

Comparative Studies with Isomers

Research comparing the ortho-substituted compound ((R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride) with its para-substituted isomer ((R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride) provides insights into structure-activity relationships:

PropertyOrtho-Substituted (2-position)Para-Substituted (4-position)
CAS Number865815-07-2856645-99-3
Stereochemical InfluenceMore pronounced due to proximityMore distributed effect
Receptor BindingDifferent binding profileAlternative interaction pattern
Application FocusUnique stereochemical propertiesDifferent pharmacological profile

These comparative studies help researchers understand how positional isomerism affects chemical and biological properties .

Stock Solution Preparation

For experimental applications, proper preparation of stock solutions is critical to ensure reproducible results.

Concentration Guidelines

The following table provides guidance for preparing solutions of various concentrations:

Desired ConcentrationVolume Required for Different Amounts
1 mg
1 mM4.4319 mL
5 mM0.8864 mL
10 mM0.4432 mL

These calculations are based on the molecular weight of 225.64 g/mol .

Solution Preparation Recommendations

For optimal solution preparation:

  • Select appropriate solvent based on experimental requirements

  • Dissolve the compound completely (heating to 37°C and ultrasonic treatment may help)

  • Store in separate aliquots to avoid degradation from repeated freeze-thaw cycles

  • Monitor solution pH, as the hydrochloride salt can create acidic conditions

QuantityPrice Range (USD)Purity
250 mg$255 - $300≥95%
1 g$510 - $1275≥95%
5 mg$45 - $504≥95%

These prices reflect the specialized nature of this chiral compound and the synthetic complexity involved in its preparation .

Supplier Specifications

Different suppliers provide varying levels of documentation and quality:

  • Certificate of Analysis (CoA)

  • Nuclear Magnetic Resonance (NMR) spectral data

  • Chiral HPLC analysis

  • Optical rotation measurements

Researchers should consider these factors when selecting a supplier to ensure that the material meets their experimental requirements .

Comparison with Related Compounds

Comparison with Free Base Form

The hydrochloride salt offers distinct advantages over the free base form:

PropertyFree BaseHydrochloride Salt
CAS Number127733-46-4865815-07-2
Molecular FormulaC₉H₁₀F₃NC₉H₁₁ClF₃N
Molecular Weight189.18 g/mol225.64 g/mol
Solubility in Aqueous MediaLimitedEnhanced
StabilityMore susceptible to degradationIncreased stability
Handling PropertiesMore challengingMore convenient

The enhanced stability and solubility of the hydrochloride salt make it preferable for most research applications .

Structural Analogues

Several structural analogues with varying substitution patterns have been studied:

  • (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol - Features two trifluoromethyl groups and an alcohol functionality

  • (R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine - Incorporates a pyridine ring instead of a benzene ring

  • (S)-1-(2-pyridyl)ethylamine - Contains a pyridine ring without the trifluoromethyl group

These structural variations enable researchers to explore structure-activity relationships and develop compounds with tailored properties for specific applications .

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